{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone
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Overview
Description
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is a complex organic compound that features a combination of carbazole, piperazine, and fluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized to introduce the piperazine and fluorophenyl groups.
Preparation of 9-Ethyl-9H-Carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Functionalization: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux to obtain 9-ethyl-9H-carbazol-3-carbaldehyde.
Formation of the Final Compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with piperazine and 3-fluorobenzoyl chloride under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The carbonyl group in the fluorophenyl moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: The corresponding alcohol of the fluorophenyl moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperazine moiety.
Materials Science: The carbazole moiety makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Electronics: Its unique structure allows it to be used in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE depends on its application:
Comparison with Similar Compounds
Similar Compounds
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: This compound also features a carbazole moiety and has applications in medicinal chemistry.
Polycarbazole Derivatives: These compounds are used in organic electronics and have similar optoelectronic properties.
Properties
Molecular Formula |
C26H26FN3O |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C26H26FN3O/c1-2-30-24-9-4-3-8-22(24)23-16-19(10-11-25(23)30)18-28-12-14-29(15-13-28)26(31)20-6-5-7-21(27)17-20/h3-11,16-17H,2,12-15,18H2,1H3 |
InChI Key |
BTPNUKYNSXPLND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C5=CC=CC=C51 |
Origin of Product |
United States |
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